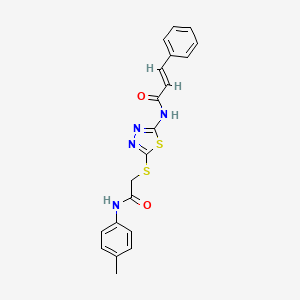

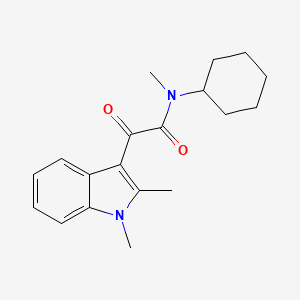

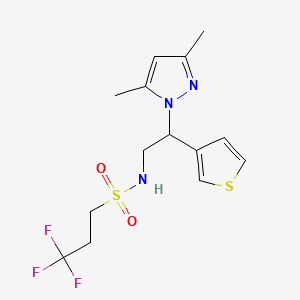

N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial applications . It is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds was first discovered in 1884 .Molecular Structure Analysis

Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis

Quinoxaline derivatives have been shown to exhibit a wide range of biological activities . For example, the compounds 2,3-diphenyl-7-sulfonamidoquinoxaline, 2,3-diphenyl-7-(N-phenyl)-sulfonamido quinoxaline, and 2,3-diphenyl-7-(N-acetyl)-sulfonamido quinoxaline showed a good response for about 2.25 to 22.95% inhibition when compared to the standard drug .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can vary widely depending on the specific compound. For example, the molecular formula of one quinoxaline derivative is C20H16N4O3S2, with an average mass of 424.496 Da and a monoisotopic mass of 424.066376 Da .Scientific Research Applications

Green Chemistry Applications

- Regioselective Synthesis in Water : A study by Poomathi et al. (2015) developed a green and efficient approach for the synthesis of novel quinoxaline derivatives. This process involves the cleavage of the isatin C–N bond followed by a ring expansion reaction, highlighting an environmentally friendly method with excellent yields and high regioselectivity (Poomathi et al., 2015).

Chemical Interaction Studies

- Effect of Temperature and Concentration : Raphael et al. (2015) investigated the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives. The study provides insights into how temperature and concentration affect these interactions, with implications for understanding solute-solute and solute-solvent interactions in chemical systems (Raphael et al., 2015).

Biological Active Sulfonamide Hybrids

- Development of Sulfonamide Hybrids : Research by Ghomashi et al. (2022) reviewed the advances in designing sulfonamide hybrids with various pharmacological activities. This review emphasizes the versatility of sulfonamides in developing compounds with enhanced biological activities by combining them with different organic scaffolds (Ghomashi et al., 2022).

Antimicrobial and Antihistaminic Activities

- Phenylpyrazolo Quinoxaline Derivatives : Sridevi et al. (2009) synthesized phenylpyrazolo benzothiazolo quinoxaline derivatives and evaluated their antimicrobial activities. Another study by the same authors (2010) focused on the antihistaminic activity of similar compounds, demonstrating the potential of quinoxaline derivatives in developing new therapeutic agents (Sridevi et al., 2009); (Sridevi et al., 2010).

Enzymatic Activation and Inhibition Studies

- Diuretic Activity of Benzothiazole Sulfonamides : A study by Husain et al. (2016) explored the diuretic activity of benzothiazole sulfonamides containing the quinoxaline ring system. This research signifies the role of structural modification in enhancing biological activities and understanding the mechanism of action of these compounds (Husain et al., 2016).

Conformational Characterization and Synthesis

- N-Acylhydrazones Conformational Analysis : Munir et al. (2021) synthesized N-acylhydrazones derivatives and performed conformational analysis using NMR spectroscopy. This work provides insight into the structural behavior of these compounds in solution and contributes to the understanding of their chemical properties (Munir et al., 2021).

Mechanism of Action

The mechanism of action of quinoxaline derivatives can vary widely depending on the specific compound and its target. Some quinoxaline derivatives have been found to have anti-cancer, anti-proliferative, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-HIV, anti-inflammatory, anti-oxidant, anti-Alzheimer’s, anti-diabetic, anti-COVID, anti-dengue, anti-Parkinsons, 5HT3 receptor antagonist, and anti-amoebiasis activity .

Future Directions

Quinoxaline derivatives have a wide range of potential applications in the pharmaceutical industry, and research into their properties and potential uses is ongoing . This review paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .

Properties

IUPAC Name |

N-[3-(3-acetylanilino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O3S/c1-13(27)14-6-5-7-15(10-14)22-19-20(24-18-9-4-3-8-17(18)23-19)25-30(28,29)16-11-21-26(2)12-16/h3-12H,1-2H3,(H,22,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXSBPQRMOUZBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CN(N=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2820260.png)

![N-butan-2-yl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2820264.png)

![7-[(4-Chlorophenyl)methyl]-8-(3-methoxypropylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2820265.png)

![1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2820270.png)

![4-acetyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2820272.png)